

Application Notes and Protocols for 5-Azacytidine-15N4 Administration in Mouse Models

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Compound of Interest

Compound Name: 5-Azacytidine-15N4

Cat. No.: B13855786

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of 5-Azacytidine, with specific considerations for the isotopically labeled analog, **5-Azacytidine-15N4**, in preclinical mouse models. The protocols and data presented are compiled from various studies and are intended to serve as a guide for designing and executing in vivo experiments.

Disclaimer: The majority of the available literature focuses on the unlabeled 5-Azacytidine. The protocols provided are based on this information. While the in-life administration procedures for **5-Azacytidine-15N4** are expected to be identical, researchers should incorporate specific analytical methods, such as mass spectrometry, to trace the labeled compound and its metabolites.

Mechanism of Action

5-Azacytidine is a chemical analog of the nucleoside cytidine. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs).[1] After cellular uptake, 5-Azacytidine is incorporated into RNA and, to a lesser extent, DNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent hypomethylation of DNA. This can lead to the re-expression of silenced tumor suppressor

genes. At higher doses, 5-Azacytidine exhibits cytotoxic effects through its incorporation into RNA and DNA, disrupting protein synthesis and leading to cell death.^[1]

Data Presentation

The following tables summarize quantitative data on the administration of 5-Azacytidine in various mouse models.

Table 1: 5-Azacytidine Dosage and Administration Routes in Mouse Models

Mouse Model	Route of Administration	Dosage	Treatment Schedule	Reference
Leukemia (KOPN-8L xenograft)	Intraperitoneal (i.p.)	2 mg/kg	Daily from day 3 until the last dose of Moxetumomab pasudotox	[2]
Acute Myeloid Leukemia (C1498)	Intraperitoneal (i.p.)	5 mg/kg	3 consecutive days, starting 3 days post-implant	[3][4]
Lung Cancer (H460 & H358 xenografts)	Intravenous (i.v.)	6.25 mg/kg	Daily for 6 days	[5]
Lung Cancer (H460 & H358 xenografts)	Intratracheal (i.t.)	2.5 mg/kg	Every other day for 3 doses	[5]
Toxicity Study (ICR mice)	Intravenous (i.v.)	90 mg/kg (Maximum Tolerated Dose)	Single dose	[5]
Toxicity Study (ICR mice)	Intratracheal (i.t.)	90 mg/kg	Single dose	[5]
Leukemia (L1210)	Intraperitoneal (i.p.)	25 mg/kg	Daily for 5 days	[6]
DIPG Patient-Derived Xenograft	Intravenous (i.v.)	25 mg/kg	Four weekly doses	[7]
Hepatocellular Carcinoma Xenograft	Intratumoral	0.25 µg or 0.5 µg per injection	Not specified	[8]

Table 2: Pharmacokinetic Parameters of 5-Azacytidine and its Prodrug in Mice

Compound	Administration Route	Dose	Cmax (Plasma)	Tmax (Plasma)	AUC (Plasma)	Reference
5-Azacytidine (ACT)	Intravenous (i.v.)	25 mg/kg	~10,000 ng/mL	~0.5 h	Not Reported	[9]
Triacetyl-5-azacytidine (TAC)	Oral (p.o.)	38 mg/kg	<10 ng/mL	Not Reported	Not Reported	[9]
5-Azacytidine from TAC	Oral (p.o.)	38 mg/kg (of TAC)	~1,000 ng/mL	~0.5 h	Not Reported	[9]

Table 3: Toxicity Data for 5-Azacytidine in Mice

Mouse Strain	Administration Route	Dosage	Observed Toxicity	Reference
ICR	Intravenous (i.v.)	90 mg/kg	Significant reduction in white blood cell count (myelosuppression)	[5]
ICR	Intratracheal (i.t.)	90 mg/kg	Moderate and reversible pulmonary toxicity; 5-fold reduced myelosuppression compared to i.v. administration.[5]	[5]
ICR	Intratracheal (i.t.)	2.5 mg/kg (every other day x 3)	No detectable lung toxicity.[5]	[5]
C57BL/6	Aerosolized	2.5 mg/m ² (0.83 mg/kg) daily for 7 days	No significant myelosuppression, pulmonary, hepato-, or nephrotoxicity.[10]	[10]
C57BL/6	Aerosolized	7.5 mg/m ² (2.5 mg/kg) daily for 7 days	Reversible lung inflammation observed at 3 weeks post-treatment, resolved by 6 weeks.[10]	[10]

Experimental Protocols

Protocol 1: Preparation of 5-Azacytidine for In Vivo Administration

Materials:

- **5-Azacytidine-15N4** powder
- Sterile, ice-cold Phosphate-Buffered Saline (PBS) or 50% Acetic Acid or Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile syringes and needles
- 0.22 μm sterile filter

Procedure:

- Reconstitution: Due to the instability of 5-Azacytidine in aqueous solutions, it is crucial to prepare fresh solutions immediately before each administration.
- On the day of injection, weigh the required amount of **5-Azacytidine-15N4** powder in a sterile microcentrifuge tube.
- Reconstitute the powder with ice-cold sterile PBS, 50% acetic acid, or DMSO to the desired stock concentration. It is important to perform all dilutions at 0 to 4°C.[\[11\]](#)
- Vortex briefly to dissolve the powder completely.
- If necessary, sterile filter the solution using a 0.22 μm syringe filter.
- Keep the solution on ice until administration.

Note on Solubility: 5-Azacytidine is soluble at 50 mg/ml in 50% acetic acid and DMSO, and at 0.25 mg/ml in water.[\[11\]](#)

Protocol 2: Intraperitoneal (i.p.) Administration of **5-Azacytidine-15N4**

Materials:

- Prepared **5-Azacytidine-15N4** solution
- Sterile insulin syringes (or similar) with a 27-30 gauge needle
- Mouse restraint device

Procedure:

- Calculate the required volume of the **5-Azacytidine-15N4** solution based on the mouse's body weight and the desired dosage.
- Properly restrain the mouse, exposing the abdomen.
- Lift the skin over the lower right or left quadrant of the abdomen to create a tent.
- Insert the needle at a 10-20 degree angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.
- Inject the solution slowly.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions.

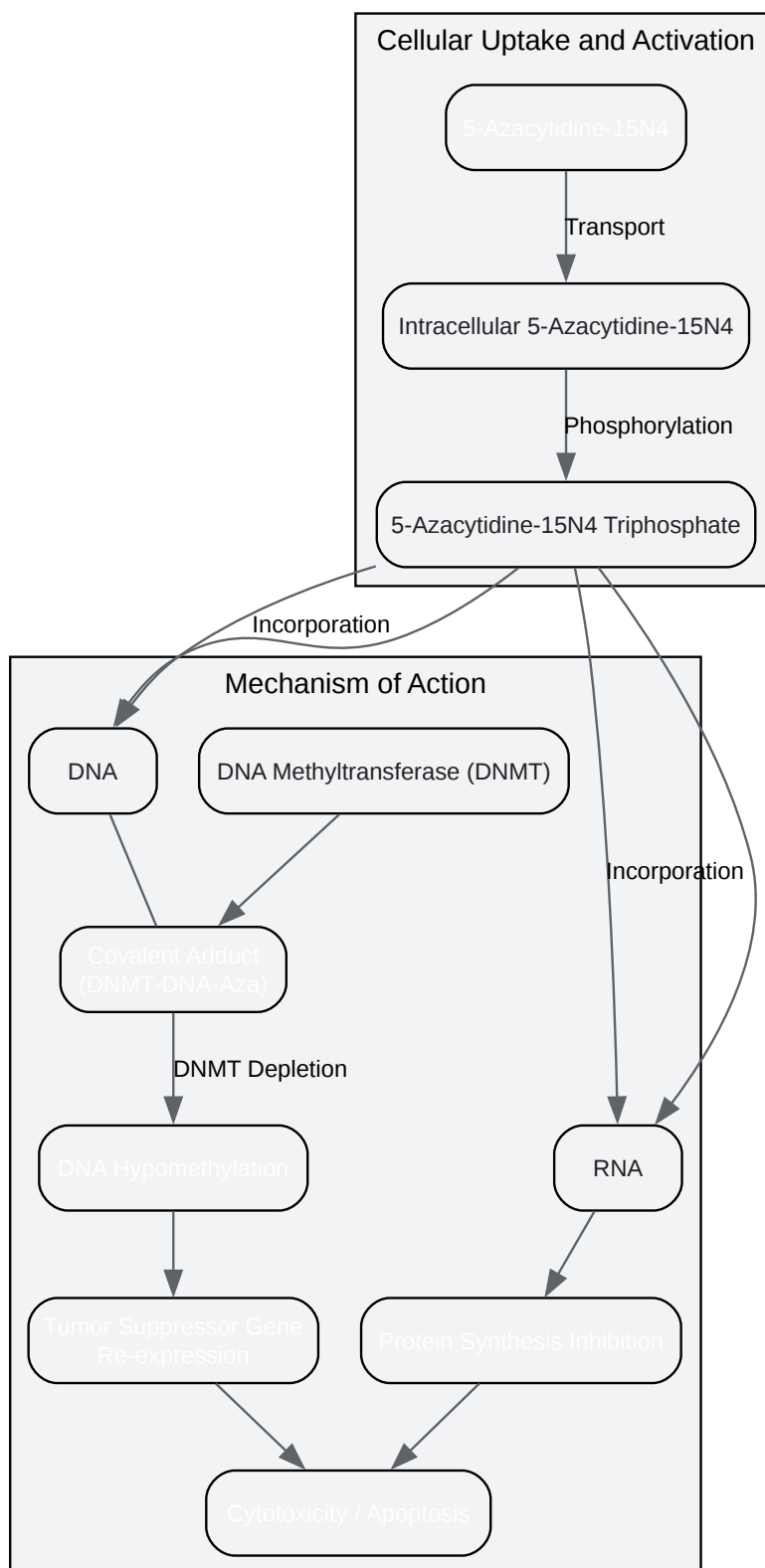
Protocol 3: Intravenous (i.v.) Administration of 5-Azacytidine-15N4 (Tail Vein Injection)**Materials:**

- Prepared **5-Azacytidine-15N4** solution
- Sterile insulin syringes (or similar) with a 27-30 gauge needle
- Mouse restraint device with tail access
- Heat lamp or warm water to dilate the tail vein

Procedure:

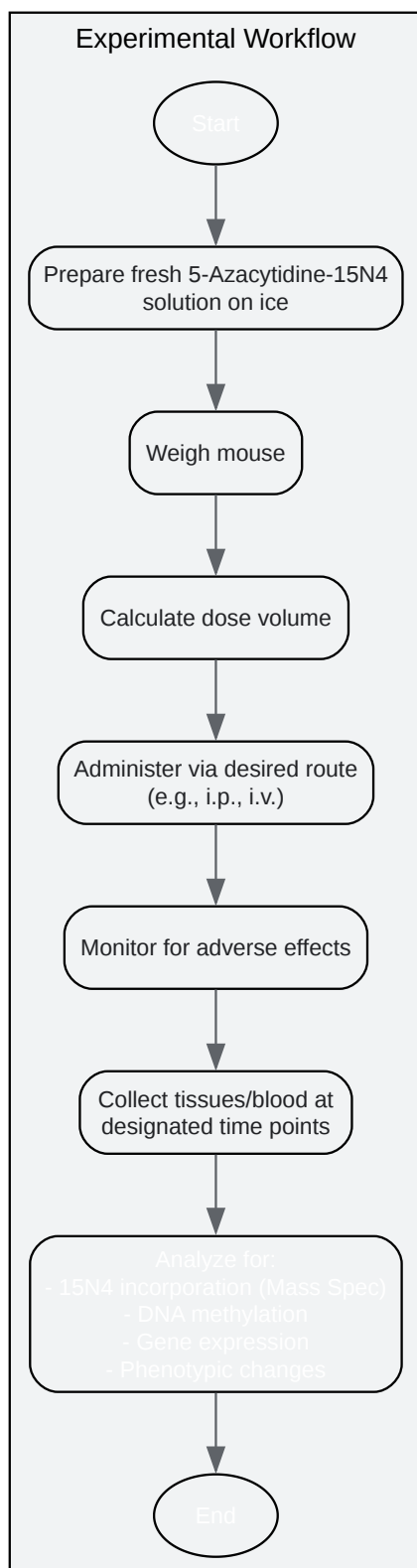
- Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
- Place the mouse in a restraint device.
- Swab the tail with an alcohol pad.
- Identify one of the lateral tail veins.
- Insert the needle, bevel up, into the vein at a shallow angle.
- If the needle is correctly placed, a small amount of blood may enter the hub of the needle.
- Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
- After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Return the mouse to its cage and monitor.

Visualization of Signaling Pathways and Workflows



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Caption: Mechanism of action of 5-Azacytidine.



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Caption: General experimental workflow for **5-Azacytidine-15N4** administration.

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